molecular formula C11H16N2O2 B13535018 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid

1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid

Cat. No.: B13535018
M. Wt: 208.26 g/mol
InChI Key: ZDWSPXIICFLJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is a compound that features a pyrazole ring substituted with two methyl groups at positions 1 and 5, and a cyclopentane ring attached to the carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a suitable diketone to form the pyrazole ring, followed by alkylation to introduce the cyclopentane moiety. The reaction conditions typically involve the use of a base such as sodium ethoxide in ethanol, with the reaction being carried out under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted products depending on the reagents and conditions used .

Mechanism of Action

The mechanism of action of 1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity. The carboxylic acid group can form ionic interactions with amino acid residues in the active site of enzymes, modulating their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1,5-dimethyl-1H-pyrazol-4-yl)cyclopentane-1-carboxylic acid is unique due to the presence of both a pyrazole ring and a cyclopentane ring, which imparts distinct chemical and physical properties. This combination of structural features makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

1-(1,5-dimethylpyrazol-4-yl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-8-9(7-12-13(8)2)11(10(14)15)5-3-4-6-11/h7H,3-6H2,1-2H3,(H,14,15)

InChI Key

ZDWSPXIICFLJNH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)C2(CCCC2)C(=O)O

Origin of Product

United States

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